DL-Propargylglycine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propiedades

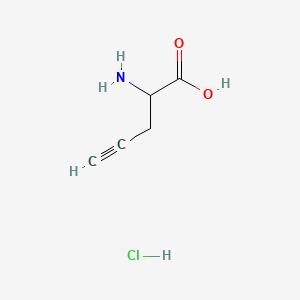

IUPAC Name |

2-aminopent-4-ynoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMBUICGODABQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DL-Propargylglycine hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of DL-Propargylglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Propargylglycine (DL-PPG) hydrochloride is a well-established pharmacological tool used extensively in preclinical research to investigate the physiological and pathophysiological roles of endogenous hydrogen sulfide (B99878) (H₂S). As a potent, irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), DL-PPG provides a direct method for studying the consequences of H₂S depletion in various biological systems. This technical guide elucidates the core mechanism of action of DL-PPG, presenting detailed molecular interactions, quantitative inhibitory data, comprehensive experimental protocols, and visual diagrams of key pathways and workflows to support advanced research and drug development.

Core Mechanism of Action

DL-Propargylglycine is classified as a mechanism-based inactivator, or "suicide inhibitor," of cystathionine γ-lyase (CSE).[1] CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the transsulfuration pathway, catalyzing the conversion of cystathionine to L-cysteine.[2][3] Crucially, CSE is also a primary source of endogenous H₂S in the cardiovascular system and other tissues, which it generates from L-cysteine.[4][5]

The inhibitory action of DL-PPG proceeds through the following steps:

-

Active Site Entry: DL-PPG, as an amino acid analog, enters the active site of CSE.

-

Schiff Base Formation: The amino group of DL-PPG forms an external aldimine (Schiff base) with the PLP cofactor.[6]

-

Enzyme-Catalyzed Rearrangement: The enzyme initiates a catalytic process, deprotonating the α-carbon of DL-PPG. This leads to a rearrangement of the propargyl moiety into a highly reactive allene (B1206475) intermediate.[1][6]

-

Covalent Modification: This electrophilic allene is attacked by a nucleophilic residue within the active site. Crystallographic studies of human CSE have identified this residue as Tyrosine 114 (Tyr114).[4][6][7]

-

Irreversible Inactivation: The resulting covalent bond between DL-PPG and the enzyme permanently blocks the active site, preventing substrate access through steric hindrance and leading to irreversible inhibition.[4][7]

By blocking CSE, DL-PPG effectively reduces the biosynthesis of both L-cysteine and, most notably, the gasotransmitter H₂S, allowing researchers to probe the function of this signaling molecule.[8]

Quantitative Data: Inhibitory Potency

The inhibitory activity of DL-Propargylglycine and related compounds against cystathionine γ-lyase has been quantified in various studies. It is important to note that while DL-PPG is widely used, it can exhibit some off-target effects on other PLP-dependent enzymes, though it is most potent against CSE.[9]

| Compound | Enzyme Target & Source | Potency (IC₅₀ / Kᵢ) | Notes | Reference(s) |

| DL-Propargylglycine (PAG) | Human Cystathionine γ-lyase (CSE) | IC₅₀: 40 ± 8 μM | Recombinant enzyme expressed in E. coli. | [4] |

| DL-Propargylglycine (PAG) | Rat Liver Cystathionine γ-lyase (CSE) | IC₅₀: 55 μM | Measured in rat liver preparations. The specific isomeric form (D, L, or DL) was not specified in the original study. | [4] |

| β-cyanoalanine (BCA) | Human Cystathionine γ-lyase (CSE) | IC₅₀: 14 ± 0.2 μM | A reversible inhibitor; more potent than PAG against human CSE. | [4] |

| Aminooxyacetic acid (AOAA) | Human Cystathionine γ-lyase (CSE) | IC₅₀: 1.1 ± 0.1 μM | Often used as a CBS inhibitor, but is a more potent inhibitor of CSE. | [4] |

| Aminooxyacetic acid (AOAA) | Human Cystathionine β-synthase (CBS) | IC₅₀: 8.5 ± 0.7 μM | Demonstrates lack of selectivity, inhibiting CSE more potently than its intended target. | [4] |

| Aminoethoxyvinylglycine (AVG) | Human Cystathionine γ-lyase (CSE) | Kᵢ: 10.5 μM | Exhibits slow, tight-binding inhibition characteristics. | [9] |

Key Signaling Pathway Modulation

Inhibition of CSE by DL-PPG and the subsequent depletion of H₂S can impact intracellular signaling cascades. One such putative pathway involves the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and inflammation, often through its interaction with Nuclear Factor-kappa B (NF-κB). H₂S has been shown to modulate PI3K/Akt signaling, and therefore, its depletion is expected to have significant downstream consequences.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for key experiments involving this compound.

In Vitro Cystathionine γ-lyase (CSE) Inhibition Assay

This assay measures the activity of CSE by quantifying the production of α-ketobutyrate from the substrate cystathionine.

Materials:

-

Purified recombinant CSE or tissue homogenate

-

This compound stock solution (e.g., 100 mM in water)

-

L-cystathionine substrate solution (e.g., 10 mM in buffer)

-

Pyridoxal-5'-phosphate (PLP) solution (e.g., 1 mM in water)

-

Reaction Buffer: 100 mM Potassium Phosphate or Borate buffer, pH 8.2[10]

-

Acidic Ninhydrin (B49086) Reagent: 250 mg ninhydrin in 6 mL glacial acetic acid and 4 mL concentrated HCl. Prepare fresh.

-

96-well microplate and plate reader (560 nm)

-

Water bath or incubator at 37°C

Protocol:

-

Prepare the reaction mixture in microcentrifuge tubes. For each reaction, add:

-

80 µL of Reaction Buffer

-

10 µL of PLP solution (final concentration 100 µM)

-

5 µL of CSE enzyme preparation

-

5 µL of DL-PPG solution at various concentrations (or buffer for control).

-

-

Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[4]

-

Start the enzymatic reaction by adding 10 µL of L-cystathionine solution (final concentration 1 mM).

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding 50 µL of the reaction mixture to a new tube containing 50 µL of glacial acetic acid.

-

Add 50 µL of the acidic ninhydrin reagent to each tube.

-

Boil the samples for 10 minutes, then cool rapidly on ice.[11]

-

Add 850 µL of 95% ethanol (B145695) to dilute the sample.

-

Transfer 200 µL to a 96-well plate and measure the absorbance at 560 nm.[11]

-

Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC₅₀ value.

Measurement of H₂S Production in Cell Culture (Methylene Blue Assay)

This protocol quantifies H₂S levels in the headspace of cell cultures treated with DL-PPG.

Materials:

-

Cultured cells (e.g., endothelial cells, smooth muscle cells)

-

This compound

-

L-cysteine (to stimulate H₂S production)

-

Zinc Acetate (B1210297) solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)

-

Ferric Chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

-

Trichloroacetic acid (TCA, 10% w/v)

-

96-well plate and spectrophotometer (670 nm)

Protocol:

-

Seed cells in a 24-well plate and grow to desired confluency.

-

Pre-treat cells with various concentrations of DL-PPG (e.g., 1-5 mM) for 1-2 hours in fresh culture medium.[12]

-

Add L-cysteine (e.g., 1-10 mM) to stimulate H₂S production. In the center of each well, place a small cap containing 50 µL of 1% Zinc Acetate to trap H₂S.

-

Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).

-

After incubation, transfer the zinc acetate solution from the trap to a new 96-well plate.

-

Sequentially add 25 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution and 25 µL of the FeCl₃ solution to each well.

-

Allow the color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at 670 nm.[12]

-

Calculate H₂S concentration using a standard curve prepared with Sodium Hydrosulfide (NaHS).

Cell Viability (MTT) Assay Following DL-PPG Treatment

This assay assesses the cytotoxic effect of DL-PPG by measuring the metabolic activity of cells.

Materials:

-

Cultured cells in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13][14]

-

Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

-

Microplate reader (570 nm)

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of DL-PPG. Include untreated control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[15]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm.

-

Express cell viability as a percentage of the untreated control.

Mandatory Visualizations: Experimental Workflows

In Vitro Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of DL-PPG on cultured cells.

In Vivo Experimental Workflow

This diagram illustrates a generalized workflow for studying the systemic effects of DL-PPG in an animal model.

References

- 1. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 7. scite.ai [scite.ai]

- 8. scbt.com [scbt.com]

- 9. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

DL-Propargylglycine Hydrochloride: An In-depth Technical Guide to a Potent Cystathionine γ-lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Propargylglycine hydrochloride (PAG) is a well-established and potent irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S). H₂S is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing crucial roles in a myriad of physiological and pathophysiological processes. This technical guide provides an in-depth overview of PAG as a CSE inhibitor, covering its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its application in studying H₂S-related signaling pathways.

Mechanism of Action

PAG is a mechanism-based inhibitor, also known as a suicide inhibitor, of CSE. Its inhibitory action is a multi-step process that leads to the irreversible inactivation of the enzyme. The propargyl group of PAG is the key to its inhibitory activity. The process can be summarized as follows:

-

Formation of an external aldimine: The amino group of PAG displaces the internal aldimine linkage between the pyridoxal-5'-phosphate (PLP) cofactor and a lysine (B10760008) residue in the active site of CSE.

-

Enzyme-catalyzed activation: The enzyme then abstracts a proton from the propargyl group, leading to the formation of a reactive allene (B1206475) intermediate.

-

Covalent modification: This highly reactive intermediate is then attacked by a nucleophilic residue within the active site of CSE, forming a stable covalent bond and rendering the enzyme inactive.

This irreversible inhibition makes PAG a powerful tool for studying the consequences of CSE inhibition and H₂S depletion in various biological systems.

Quantitative Data on PAG Inhibition

The inhibitory potency of PAG on CSE has been quantified in several studies. The half-maximal inhibitory concentration (IC₅₀) is a common measure of inhibitor effectiveness.

| Enzyme Source | IC₅₀ Value | Reference |

| Human CSE | 40 µM | [Not specified] |

| Rat Liver CSE | 55 µM | [Not specified] |

It is important to note that as an irreversible inhibitor, the IC₅₀ value of PAG can be influenced by the pre-incubation time with the enzyme.

Experimental Protocols

Cystathionine γ-lyase (CSE) Activity Assay using DTNB

This assay measures the production of cysteine from the CSE-catalyzed cleavage of cystathionine. The liberated thiol group of cysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be quantified spectrophotometrically.

Materials:

-

HEPES buffer (100 mM, pH 7.4)

-

Cystathionine solution (diastereomeric mix)

-

DTNB solution (0.1 M in ethanol)

-

Purified CSE enzyme or tissue homogenate

-

This compound (PAG) for inhibition studies

-

UV-visible spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 970 µl of HEPES buffer and the desired concentration of cystathionine.

-

Add 10 µl of DTNB solution to the reaction mixture.

-

For inhibition studies, pre-incubate the CSE enzyme with varying concentrations of PAG for a specified time before adding it to the reaction mixture.

-

Incubate the reaction mixture at 37°C for 3 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 20 µl of the CSE enzyme solution (or tissue homogenate).

-

Immediately monitor the increase in absorbance at 412 nm for 1-5 minutes in a spectrophotometer thermostatted at 37°C.

-

Calculate the rate of TNB²⁻ formation using the molar extinction coefficient of 13,600 M⁻¹cm⁻¹.

-

Enzyme activity is typically expressed as µmol of cysteine produced per minute per mg of protein.

Hydrogen Sulfide (H₂S) Production Assay using the Lead Acetate (B1210297) Method

This is a qualitative or semi-quantitative method for detecting H₂S gas production based on the reaction of H₂S with lead acetate to form black lead sulfide (PbS).

Materials:

-

Peptone water or other suitable liquid media

-

Lead acetate paper strips

-

Sterile culture tubes with plugs

-

Incubator

Procedure:

-

Inoculate a tube of liquid medium with the biological sample (e.g., bacteria, tissue homogenate) to be tested for H₂S production.

-

Moisten a lead acetate paper strip with sterile water.

-

Insert the moistened strip into the neck of the tube, ensuring it does not touch the medium. The strip should be positioned in the headspace above the liquid.

-

Secure the plug to hold the strip in place.

-

Incubate the tube at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

Observe the lead acetate paper strip for any color change. A blackening of the strip indicates the production of H₂S. The intensity of the black color can provide a semi-quantitative measure of H₂S production.

H₂S Quantification using the Monobromobimane (B13751) (MBB) Assay

This is a highly sensitive and quantitative method for measuring H₂S levels. H₂S reacts with two molecules of the fluorescent dye monobromobimane (MBB) to form sulfide-dibimane (SDB), a stable and highly fluorescent product that can be quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Materials:

-

Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA)

-

Monobromobimane (MBB) solution (10 mM in acetonitrile)

-

5-sulfosalicylic acid (SSA) solution (200 mM)

-

RP-HPLC system with a fluorescence detector (Excitation: 390 nm, Emission: 475 nm)

-

C18 column

Procedure:

-

In a microcentrifuge tube, mix 30 µl of the sample (e.g., plasma, tissue homogenate, cell lysate) with 70 µl of Tris-HCl buffer.

-

Add 50 µl of MBB solution to the mixture.

-

Incubate the reaction mixture for 30 minutes at room temperature in the dark.

-

Stop the reaction by adding 50 µl of SSA solution.

-

Centrifuge the mixture to pellet any precipitated proteins.

-

Transfer the supernatant to an HPLC vial.

-

Inject an aliquot of the supernatant onto the RP-HPLC system.

-

Separate the SDB using a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

-

Quantify the SDB peak by comparing its area to a standard curve generated with known concentrations of SDB.

Signaling Pathways and Experimental Workflows

PAG, by inhibiting CSE and thus depleting endogenous H₂S, is an invaluable tool for elucidating the role of the CSE/H₂S system in various signaling pathways and physiological processes.

CSE/H₂S and the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. H₂S has been shown to modulate this pathway, and PAG can be used to investigate this interaction.

An In-depth Technical Guide to the Chemical Properties of DL-Propargylglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Propargylglycine hydrochloride (PAG-HCl) is a crucial pharmacological tool extensively utilized in preclinical research to investigate the physiological and pathophysiological roles of endogenous hydrogen sulfide (B99878) (H₂S). As an irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a primary enzyme responsible for H₂S biosynthesis, PAG-HCl allows for the controlled modulation of H₂S levels, thereby elucidating its involvement in a myriad of cellular processes. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and mechanism of action. Detailed experimental protocols and visual diagrams are included to facilitate its application in a research setting.

Chemical and Physical Properties

This compound is the hydrochloride salt of DL-Propargylglycine, a non-proteinogenic amino acid. The presence of the hydrochloride moiety enhances its solubility and stability.[1] It is typically supplied as a white to off-white crystalline solid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-amino-4-pentynoic acid, monohydrochloride | [1] |

| Synonyms | PAG, DL-Propargyl Glycine HCl | [3][4] |

| CAS Number | 16900-57-5 | [1][3] |

| Molecular Formula | C₅H₇NO₂ • HCl | [1][3] |

| Molecular Weight | 149.58 g/mol | [4] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥95% | [1][3] |

| Storage | Store at -20°C | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source(s) |

| PBS (pH 7.2) | ~10 mg/mL | |

| Water | 5 mg/mL (Sonication recommended) | |

| DMSO | ~20 mg/mL | [3] |

| DMF | ~20 mg/mL | [3] |

| Ethanol | ~20 mg/mL | [3] |

Note: For biological experiments, it is recommended to prepare fresh aqueous solutions and to ensure that the residual amount of organic solvent is insignificant, as organic solvents may have physiological effects.[3]

Reactivity and Mechanism of Action

The key chemical feature of DL-Propargylglycine is its terminal alkyne group, which confers its reactivity.[1] This functional group is central to its mechanism of action as an enzyme inhibitor.

Irreversible Inhibition of Cystathionine γ-lyase (CSE)

DL-Propargylglycine is a potent and irreversible inhibitor of cystathionine γ-lyase (CSE), an enzyme that plays a critical role in the transsulfuration pathway, catalyzing the conversion of L-cysteine to hydrogen sulfide (H₂S), ammonia, and pyruvate.[5] H₂S is a gaseous signaling molecule, often referred to as a gasotransmitter, involved in a wide range of physiological processes, including vasodilation and inflammation.[3]

The inhibitory action of DL-Propargylglycine is mechanism-based, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. This makes DL-Propargylglycine an invaluable tool for studying the biological functions of H₂S. In rat liver preparations, PAG has been shown to block H₂S synthesis with an IC₅₀ value of 55 µM.[3]

Click Chemistry

The terminal alkyne group in DL-Propargylglycine also allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[6] This enables the conjugation of DL-Propargylglycine to molecules containing an azide (B81097) group, facilitating the development of probes and other research tools.[6]

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a stock solution of this compound can be prepared by dissolving it in an organic solvent such as DMSO or ethanol.[3] For in vivo studies, it is often dissolved in sterile saline or phosphate-buffered saline (PBS).

Protocol for a 100 mM DMSO Stock Solution:

-

Weigh out 14.96 mg of this compound.

-

Add 1 mL of anhydrous DMSO.

-

Vortex or sonicate until the solid is completely dissolved.

-

Store the stock solution at -20°C. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

In Vitro Cystathionine γ-lyase (CSE) Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of this compound on CSE activity. The principle of the assay is to measure the rate of H₂S production from L-cysteine in the presence and absence of the inhibitor.

Materials:

-

Recombinant or purified CSE enzyme

-

L-cysteine solution (substrate)

-

This compound (inhibitor)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) (DMPED) solution (for H₂S detection)

-

Ferric chloride (FeCl₃) solution

-

Trichloroacetic acid (TCA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the CSE enzyme to the desired concentration in the phosphate buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in the phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

This compound solution (or vehicle for control)

-

CSE enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the L-cysteine solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding TCA to each well.

-

H₂S Detection (Methylene Blue Formation):

-

Add DMPED solution to each well.

-

Add FeCl₃ solution to each well.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 20 minutes to allow for color development. Measure the absorbance at a wavelength of 670 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of CSE inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

- 1. scbt.com [scbt.com]

- 2. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. DL-Propargylglycine HCl | TargetMol [targetmol.com]

- 5. DL-Propargylglycine | 50428-03-0 | FP49054 | Biosynth [biosynth.com]

- 6. DL-Propargyl Glycine (hydrochloride) | CAS 16900-57-5 | Cayman Chemical | Biomol.com [biomol.com]

Solubility Profile of DL-Propargylglycine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Propargylglycine hydrochloride (PAG), with the chemical name 2-amino-4-pentynoic acid hydrochloride, is a critical tool in biomedical research.[1] It is widely recognized as an irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), one of the key enzymes responsible for the endogenous synthesis of hydrogen sulfide (B99878) (H₂S).[2] Given the role of H₂S as a gasotransmitter in various physiological and pathological processes, including cardiovascular regulation and inflammation, PAG is invaluable for investigating these pathways.[2] Understanding the solubility of this compound in various solvents is fundamental for its effective use in experimental settings, from preparing stock solutions for in vitro assays to formulating vehicles for in vivo studies.

This technical guide provides a comprehensive overview of the solubility of this compound in several common laboratory solvents. It includes a detailed experimental protocol for solubility determination and visual diagrams to illustrate its mechanism of action and a typical experimental workflow.

Solubility Data

The solubility of this compound has been determined in a range of aqueous and organic solvents. The hydrochloride salt form generally enhances the aqueous solubility of the compound. The data compiled from various technical datasheets are summarized below for easy comparison.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Ethanol | 20 mg/mL[2][3] | ~133.7 mM | - |

| DMSO | 20 mg/mL[2] | ~133.7 mM | - |

| Dimethylformamide (DMF) | 20 mg/mL[2] | ~133.7 mM | - |

| PBS (pH 7.2) | 10 mg/mL[2] | ~66.8 mM | - |

| Water | 5 mg/mL[3] | ~33.4 mM | Sonication is recommended to aid dissolution.[3] |

Molecular Weight of this compound: 149.6 g/mol [1][2]

Mechanism of Action: Inhibition of H₂S Synthesis

This compound exerts its primary biological effect by irreversibly inhibiting cystathionine γ-lyase (CSE). CSE is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-cysteine into H₂S, ammonia, and pyruvate. By blocking this crucial step, PAG effectively reduces the endogenous production of H₂S, allowing researchers to study the downstream consequences of H₂S depletion.

Caption: Inhibition of the H₂S synthesis pathway by DL-Propargylglycine HCl.

Experimental Protocols

Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

This protocol describes a standardized "shake-flask" method, a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] The concentration of the dissolved compound in the saturated solution is quantified using UV-Vis spectrophotometry.

1. Materials and Equipment:

-

This compound (solid powder)

-

Solvent of interest (e.g., deionized water, PBS pH 7.2, ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm pore size)

-

UV-Vis spectrophotometer and quartz cuvettes or UV-compatible microplates

-

Pipettes and general laboratory glassware

2. Preparation of Standard Curve: a. Prepare a stock solution of this compound of a known high concentration (e.g., 1 mg/mL) in the chosen solvent. b. Perform a serial dilution of the stock solution to create a series of standards with known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound. d. Plot a calibration curve of absorbance versus concentration. The resulting linear equation will be used to determine the concentration of unknown samples.

3. Saturation of Solution (Shake-Flask Procedure): a. Add an excess amount of solid this compound to a glass vial. An amount that ensures undissolved solid remains at equilibrium is crucial.[6] b. Add a precise volume of the desired solvent (e.g., 5 mL) to the vial. c. Securely cap the vial and place it in an orbital shaker set to a constant speed (e.g., 150-300 rpm) and temperature (e.g., 25°C or 37°C).[6] d. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take between 24 and 72 hours.[6] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a stable plateau.

4. Sample Analysis: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.[6] d. Dilute the clear filtrate with the same solvent as necessary to bring its concentration within the linear range of the standard curve. e. Measure the absorbance of the diluted filtrate using the UV-Vis spectrophotometer at the predetermined λmax. f. Use the standard curve equation to calculate the concentration of the diluted sample. g. Multiply the result by the dilution factor to determine the final solubility concentration in the saturated solution.

Caption: Experimental workflow for solubility determination via the shake-flask method.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of DL-Propargylglycine Hydrochloride

Introduction

DL-Propargylglycine is a non-natural amino acid derivative containing a terminal alkyne group, making it a valuable tool in biochemical research and pharmaceutical development.[1][2][3] Its hydrochloride salt form enhances solubility and stability.[4] This compound serves as an irreversible inhibitor of cystathionine-γ-lyase (CSE), an enzyme involved in hydrogen sulfide (B99878) (H₂S) biosynthesis, rendering it crucial for studying the physiological roles of H₂S in various systems, including cardiovascular and neurological research.[1][5][6][7][8] The presence of the alkyne moiety also allows for its use as a click chemistry reagent, enabling facile conjugation with azide-containing molecules.[2][3]

This technical guide provides a detailed methodology for the synthesis of this compound, primarily through the alkylation of diethyl acetamidomalonate, followed by hydrolysis, decarboxylation, and salt formation. It also outlines a comprehensive purification protocol to achieve high purity suitable for research applications.

I. Synthesis of DL-Propargylglycine

The synthesis of DL-Propargylglycine is commonly achieved through the alkylation of a glycine (B1666218) equivalent, such as diethyl acetamidomalonate, with a propargyl halide or a related derivative.[9][10][11] This is followed by acidic hydrolysis to remove the protecting groups and effect decarboxylation, yielding the desired amino acid.

Overall Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the alkylation of diethyl acetamidomalonate.[10][11]

Step 1: Synthesis of Diethyl α-Propargyl-α-acetamidomalonate

-

To a solution of diethyl 2-acetamidomalonate (1 equivalent) in anhydrous dioxane, add a slurry of potassium tert-butoxide (1.1 equivalents) in dioxane dropwise over 2 hours at room temperature with mechanical stirring.[10]

-

Heat the resulting suspension to 50°C and stir for an additional 2 hours.[10]

-

Add a solution of propargyl tosylate (1 equivalent) in dioxane dropwise to the reaction mixture at 50°C over 1 hour.[10]

-

Bring the resulting mixture to reflux and maintain overnight to ensure the completion of the alkylation reaction.[10]

-

After cooling, the reaction mixture can be processed to isolate the intermediate, diethyl α-propargyl-α-acetamidomalonate.

Step 2: Hydrolysis and Decarboxylation to form DL-Propargylglycine

-

Take the crude diethyl α-propargyl-α-acetamidomalonate from the previous step and add a strong acid, such as 6N hydrochloric acid or 2M sulfuric acid.[10]

-

Heat the mixture to reflux for several hours (typically 2-4 hours) to facilitate both the hydrolysis of the ester and amide groups and the subsequent decarboxylation.

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

After completion, cool the hydrolysate and dilute it with water.

-

The mixture may be subjected to distillation under reduced pressure to remove volatile byproducts.[12]

Step 3: Formation of this compound

-

Concentrate the aqueous solution containing the crude DL-Propargylglycine under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of water or an alcohol like ethanol (B145695).

-

Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in a solvent like ether or isopropanol, until the solution is saturated and precipitation is complete.

-

Collect the precipitated white solid, which is the crude this compound, by filtration.

-

Wash the solid with a cold solvent (e.g., cold ethanol or ether) and dry under vacuum.

Data Presentation: Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Role |

| Diethyl 2-acetamidomalonate | 217.22 | ~1.14 | Starting Material |

| Potassium tert-butoxide | 112.21 | ~0.91 | Base |

| Propargyl Tosylate | 196.23 | ~1.28 | Alkylating Agent |

| Anhydrous Dioxane | 88.11 | 1.033 | Solvent |

| Hydrochloric Acid (Conc.) | 36.46 | ~1.18 | Reagent for Hydrolysis & Salt Formation |

II. Purification of this compound

Purification is critical to obtain a product of high purity (≥95%) suitable for sensitive biological assays and drug development studies.[5][6] The primary method for purifying amino acid hydrochlorides is recrystallization, leveraging differences in solubility.

Purification Workflow

Caption: General workflow for the purification by recrystallization.

Experimental Protocol: Purification

This protocol utilizes solubility data to perform an effective recrystallization. This compound has good solubility in solvents like ethanol and PBS (pH 7.2).[6][7][13]

-

Solvent Selection : A mixed solvent system, such as ethanol/water, is often effective.

-

Dissolution : Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 80% ethanol) until the solid just dissolves.

-

Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal (Norit), heat the mixture gently for a few minutes, and then perform a hot filtration to remove the charcoal.[12]

-

Hot Filtration : Quickly filter the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities.

-

Crystallization : Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.

-

Isolation : Collect the purified crystals by suction filtration using a Büchner funnel.

-

Washing : Wash the crystals on the filter with a small amount of cold solvent (e.g., cold ethanol) to remove any remaining soluble impurities.[12]

-

Drying : Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white crystalline solid.

III. Characterization and Data

The final product should be characterized to confirm its identity and purity.

Data Presentation: Product Specifications

| Property | Value / Description |

| Chemical Name | 2-Amino-4-pentynoic acid, monohydrochloride[5] |

| Synonym | PAG (hydrochloride)[6][13] |

| Appearance | White to off-white crystalline solid[13] |

| Molecular Formula | C₅H₇NO₂ • HCl[5][6] |

| Molecular Weight | 149.6 g/mol [5][6] |

| Purity | ≥95%[5][6] |

| Solubility | ~10 mg/mL in PBS (pH 7.2)[6][13] ~20 mg/mL in Ethanol, DMSO, DMF[6][7][13] |

| Storage | Store at -20°C for long-term stability (≥4 years)[6][13] |

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. DL-Propargylglycine HCl | TargetMol [targetmol.com]

- 8. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis | Semantic Scholar [semanticscholar.org]

- 10. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

In Vivo Effects of DL-Propargylglycine Hydrochloride Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Propargylglycine (PAG) hydrochloride is a potent and irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE), a key component in the endogenous production of hydrogen sulfide (B99878) (H₂S). As a critical signaling molecule, H₂S is implicated in a myriad of physiological and pathophysiological processes. Consequently, PAG serves as an invaluable pharmacological tool for elucidating the in vivo roles of the CSE/H₂S pathway. This technical guide provides a comprehensive overview of the in vivo effects of DL-Propargylglycine hydrochloride administration, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound acts as a suicide inhibitor of cystathionine γ-lyase (CSE). This enzyme is pivotal in the transsulfuration pathway, where it catalyzes the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia. A crucial secondary function of CSE is the production of hydrogen sulfide (H₂S) from L-cysteine. By irreversibly binding to the active site of CSE, PAG effectively attenuates the endogenous synthesis of H₂S, allowing researchers to investigate the physiological consequences of H₂S depletion.

Quantitative In Vivo Effects of this compound

The administration of this compound elicits a range of measurable physiological and biochemical changes in vivo. The following tables summarize key quantitative data from various preclinical studies.

Table 1: Effects on Cardiovascular Parameters

| Animal Model | Condition | PAG Dose & Route | Duration | Effect on Systolic Blood Pressure (SBP) | Other Cardiovascular Effects | Reference |

| Sprague-Dawley Rats | Angiotensin II-induced hypertension | Not specified | 4 weeks | ↓ SBP (180 ± 12 vs. 211 ± 19 mmHg, p < 0.01) | - | [1] |

| Sprague-Dawley Rats | Chronic Intermittent Hypoxia | Not specified | Not specified | ↓ Significant reduction in blood pressure | ↑ LVEF and LVFS | [2] |

| Old Wistar Rats | Aging | 11.31 mg/kg, intramuscular | Not specified | Not specified | ↓ Arterial stiffness (1.5-fold), ↓ End-diastolic stiffness (2.1-fold) | [3] |

Table 2: Effects on Renal Parameters

| Animal Model | Condition | PAG Dose & Route | Duration | Effect on Proteinuria | Effect on Plasma Creatinine (B1669602) | Other Renal Effects | Reference |

| Sprague-Dawley Rats | Angiotensin II-induced hypertension | Not specified | 4 weeks | ↓ Proteinuria (66 ± 35 vs. 346 ± 92 mg/24h, p < 0.01) | ↓ Plasma creatinine (24 ± 6 vs. 47 ± 15 µmol/L, p < 0.01) | ↑ Kidney to body weight ratio (p < 0.05) | [1] |

| Sprague-Dawley Rats | Healthy controls | Not specified | 4 weeks | ↑ Slight increase in proteinuria | No significant effect | ↑ Kidney to body weight ratio (p < 0.05) | [1] |

Table 3: Effects on Plasma Amino Acids and Metabolites

| Animal Model | PAG Dose & Route | Duration | Effect on Plasma Cystine | Effect on Plasma Taurine | Effect on Plasma Cystathionine | Effect on Tissue Glutathione (B108866) | Reference |

| Growing Rats | 40 µmols/day, infusion | 15 days | ↓ Significant decrease | ↓ Significant decrease | ↑ Significant increase | ↓ Significant decrease in brain, muscle, liver, intestine, and stomach | [4] |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature and represent common practices for the in vivo administration of this compound.

Animal Models and Husbandry

-

Species: Sprague-Dawley and Wistar rats are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Acclimatization: Allow for a minimum of one week of acclimatization to the facility before any experimental procedures.

-

Ethics: All animal procedures must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee.[5]

Preparation and Administration of this compound

-

Formulation: this compound is typically dissolved in sterile saline (0.9% NaCl) for in vivo administration. The solution should be freshly prepared on the day of the experiment.

-

Dosage: Doses can vary depending on the study's objectives. Common dosages range from 11.31 mg/kg to 50 mg/kg.[3][6]

-

Routes of Administration:

-

Intraperitoneal (i.p.) Injection: A common route for systemic administration.

-

Intravenous (i.v.) Injection: Used for rapid delivery into the circulation.

-

Intramuscular (i.m.) Injection: An alternative route for systemic delivery.[3]

-

Oral Gavage: For studies investigating the effects of oral administration.

-

Continuous Infusion: Can be achieved via surgically implanted osmotic pumps for long-term studies.[4]

-

Example Experimental Protocol: Investigating the Effects of PAG on Morphine-Induced Respiratory Depression

This protocol is based on the study by Getsy et al. (2025).[7]

-

Animal Preparation: Male Sprague-Dawley rats are surgically implanted with jugular vein catheters for intravenous drug administration. Animals are allowed to recover for at least four days post-surgery.

-

Acclimatization: On the day of the experiment, rats are placed in whole-body plethysmography chambers for at least 60 minutes to acclimate and obtain baseline respiratory parameters.

-

Drug Administration Sequence:

-

Morphine (10 mg/kg, i.v.) is administered to induce respiratory depression.

-

15 minutes post-morphine, this compound (25 mg/kg, i.v.) or vehicle (saline) is administered.

-

Subsequent treatments (e.g., a rescue agent) can be administered at defined time points.

-

-

Data Collection: Ventilatory parameters (e.g., frequency, tidal volume, minute ventilation) are continuously monitored and recorded throughout the experiment using the plethysmography system.[5]

-

Data Analysis: Changes in ventilatory parameters from baseline are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound (PAG) action.

General Experimental Workflow for In Vivo Studies

Caption: A generalized experimental workflow for in vivo PAG studies.

Conclusion

This compound is an indispensable tool for investigating the multifaceted roles of the CSE/H₂S signaling pathway in vivo. Its specific and irreversible inhibition of CSE allows for a targeted approach to understanding the physiological and pathological implications of H₂S depletion. This guide provides a foundational understanding of the in vivo effects of PAG, offering quantitative data, detailed experimental protocols, and a visual representation of the underlying mechanisms to aid researchers in designing and interpreting their studies. Further research is warranted to fully elucidate the complex interactions of the CSE/H₂S system with other signaling pathways and its therapeutic potential in various disease models.

References

- 1. DL-propargylglycine reduces blood pressure and renal injury but increases kidney weight in angiotensin-II infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [EFFECT OF PROPARGYLGLYCINE UPON CARDIOHEMODYNAMICS IN OLD RATS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Propargylglycine Hydrochloride for Hydrogen Sulfide Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (B99878) (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a myriad of physiological and pathophysiological processes. The enzymatic production of H₂S is primarily mediated by cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS). Understanding the contribution of H₂S to various biological systems necessitates precise pharmacological tools to modulate its endogenous synthesis. DL-Propargylglycine hydrochloride (PAG), a potent and irreversible inhibitor of CSE, has become an indispensable tool in this field. This technical guide provides a comprehensive overview of PAG, including its mechanism of action, chemical and physical properties, and detailed experimental protocols for its application in H₂S research. Furthermore, it explores the key signaling pathways influenced by H₂S and consequently modulated by PAG, with a particular focus on the cardiovascular system.

Introduction to this compound (PAG)

This compound (PAG) is a glycine (B1666218) derivative that acts as a classic, irreversible inhibitor of cystathionine γ-lyase (CSE), one of the primary enzymes responsible for the endogenous production of hydrogen sulfide.[1] By binding to the active site of CSE, PAG prevents its catalytic activity, thereby reducing H₂S production.[1] This inhibitory action makes PAG a crucial pharmacological agent for investigating the multifaceted roles of H₂S in health and disease, particularly in the cardiovascular, nervous, and inflammatory systems.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of PAG is essential for its effective use in experimental settings.

| Property | Value | References |

| Chemical Name | 2-amino-4-pentynoic acid, monohydrochloride | [4] |

| Synonyms | PAG, DL-Propargyl Glycine hydrochloride | [4][5] |

| CAS Number | 16900-57-5 | [4] |

| Molecular Formula | C₅H₇NO₂ · HCl | [4] |

| Molecular Weight | 149.58 g/mol | [5] |

| Appearance | Crystalline solid | [6] |

| Purity | ≥95% | [4] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |

Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase (CSE)

PAG functions as a mechanism-based inactivator, or "suicide inhibitor," of CSE. The inhibition process is an irreversible covalent modification of the enzyme's active site.[2]

The mechanism involves the following key steps:

-

Transaldimination: The α-amino group of PAG is deprotonated, facilitating a transaldimination reaction with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of CSE.[2]

-

Allene (B1206475) Intermediate Formation: A proton is abstracted from the β-position of the bound alkyne (the propargyl group) by a lysine (B10760008) residue (Lys212 in human CSE), leading to the formation of a highly reactive allene intermediate.[2]

-

Nucleophilic Attack and Covalent Adduct Formation: The hydroxyl group of a tyrosine residue (Tyr114 in human CSE) performs a nucleophilic attack on the allene intermediate.[2] This results in the formation of a stable vinyl ether, covalently linking PAG to the enzyme.[2]

-

Enzyme Inactivation: This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive and thereby inhibiting the synthesis of H₂S.[1]

Quantitative Data on PAG Inhibition

The inhibitory potency of PAG on CSE activity has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the efficacy of inhibitors.

| Parameter | Value | Experimental System | Reference |

| IC₅₀ | 55 µM | Rat liver preparations | [4] |

| IC₅₀ | ~1-18 µM | Human CSE (hCSE) | [7] |

| IC₅₀ | 13 ± 1 µM | Human CSE (hCSE) | [8] |

Dose-dependent effects of PAG on H₂S production:

| Organism/Cell Type | PAG Concentration | % Inhibition of H₂S Production | Reference |

| Rat Colon | 2 mM | Strong inhibition | [9] |

| Mouse Pancreatic Acini | 3 mM | Significant reduction | [10] |

| Human Breast Cancer Cells (MCF-7 & MDA-MB-231) | 10 mM | Sharp decrease | [11] |

| Rat (in vivo) | 25-100 mg/kg | Reduction of H₂S-associated inflammation | [4] |

Experimental Protocols

The following protocols provide a framework for utilizing PAG in research settings to investigate the roles of H₂S.

In Vitro Inhibition of CSE Activity

This protocol describes a general method for assessing the inhibitory effect of PAG on CSE activity in tissue homogenates.

Materials:

-

Tissue of interest (e.g., liver, aorta)

-

Homogenization buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

This compound (PAG) stock solution

-

L-cysteine (substrate)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Zinc acetate (B1210297) solution (to trap H₂S)

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution

-

Ferric chloride solution

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate to obtain the supernatant containing the cytosolic fraction where CSE is located.

-

Pre-incubation with PAG: Pre-incubate aliquots of the supernatant with varying concentrations of PAG for a specified time (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.

-

Enzymatic Reaction: Initiate the reaction by adding L-cysteine and PLP to the pre-incubated samples. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

H₂S Trapping: Stop the reaction and trap the produced H₂S by adding zinc acetate solution.

-

Colorimetric Detection: Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride solutions to the samples. This reaction forms methylene (B1212753) blue in the presence of sulfide, which can be quantified spectrophotometrically at 670 nm.

-

Data Analysis: Calculate the rate of H₂S production and determine the IC₅₀ value of PAG by plotting the percentage of inhibition against the logarithm of PAG concentration.

In Vivo Administration of PAG in Rodent Models

This protocol outlines the administration of PAG to rats to study the systemic effects of H₂S inhibition.

Materials:

-

Sprague-Dawley rats (or other suitable rodent model)

-

This compound (PAG)

-

Sterile saline solution

-

Appropriate administration equipment (e.g., gavage needles, syringes)

Procedure:

-

Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

-

PAG Solution Preparation: Dissolve PAG in sterile saline to the desired concentration.

-

Administration: Administer PAG to the rats via intraperitoneal (i.p.) injection or oral gavage. A common dosage range is 25-100 mg/kg.[4]

-

Monitoring: Monitor the animals for any adverse effects.

-

Tissue Collection: At the end of the experimental period, euthanize the animals and collect blood and tissues for analysis of H₂S levels, enzyme activity, and other relevant biomarkers.

Signaling Pathways Modulated by H₂S and PAG

H₂S exerts its physiological effects through a variety of signaling pathways. By inhibiting H₂S synthesis, PAG allows for the elucidation of these pathways. A key area of investigation is the cardiovascular system, where H₂S is a critical regulator of vascular tone and cellular function.

H₂S-Mediated Vasodilation

H₂S is a potent vasodilator, and its inhibition by PAG can lead to an increase in vascular resistance. The vasodilatory effects of H₂S are mediated through several mechanisms:

-

Activation of KATP Channels: H₂S activates ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells (VSMCs). This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels, reduces intracellular Ca²⁺ concentration, and causes vasorelaxation.

-

Modulation of eNOS Activity: H₂S can enhance the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), another potent vasodilator.

-

Protein S-sulfhydration: H₂S can post-translationally modify cysteine residues in target proteins through a process called S-sulfhydration. This modification can alter the activity of various proteins involved in vascular signaling, including ion channels and enzymes.

Conclusion

This compound is a powerful and specific tool for the in-depth investigation of the physiological and pathophysiological roles of endogenous H₂S. Its irreversible inhibition of cystathionine γ-lyase provides a reliable method to decrease H₂S biosynthesis, enabling researchers to probe the intricate signaling networks regulated by this gasotransmitter. The detailed protocols and data presented in this guide are intended to facilitate the effective application of PAG in diverse research settings, from basic biochemical assays to complex in vivo studies. A thorough understanding of its mechanism of action and the downstream consequences of H₂S depletion is paramount for the accurate interpretation of experimental results and for advancing our knowledge of H₂S biology, with the ultimate goal of developing novel therapeutic strategies for a range of diseases.

References

- 1. Effect of the cholinergic system of the lateral periaqueductal gray (lPAG) on blood pressure and heart rate in normal and hydralazine hypotensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cloud-clone.com [cloud-clone.com]

- 4. Isolation and Cultivation of Vascular Smooth Muscle Cells from the Mouse Circle of Willis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Paradigms of H2S-Induced Vasodilation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dmt.dk [dmt.dk]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Exogenous H2S Protects against Septic Cardiomyopathy by Inhibiting Autophagy through the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen sulfide decreases adenosine triphosphate levels in aortic rings and leads to vasorelaxation via metabolic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DL-Propargylglycine Hydrochloride in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Propargylglycine (DL-PG) hydrochloride, also known as 2-amino-4-pentynoic acid hydrochloride, is a versatile molecule that has garnered significant attention in neuroscience research. Its utility stems from its ability to irreversibly inhibit key enzymes involved in crucial cellular processes, thereby allowing for the elucidation of their roles in both normal physiological functions and pathological conditions. This technical guide provides an in-depth review of DL-Propargylglycine's core mechanisms of action, summarizes key quantitative findings, details experimental protocols, and presents visual representations of the associated signaling pathways.

Core Mechanisms of Action

DL-Propargylglycine hydrochloride exerts its effects primarily through the irreversible inhibition of two key enzymes: Proline Dehydrogenase (PRODH) and Cystathionine (B15957) γ-lyase (CSE) .

Inhibition of Proline Dehydrogenase and Induction of Mitohormesis

DL-Propargylglycine acts as a suicide inhibitor of the mitochondrial enzyme proline dehydrogenase (PRODH).[1][2] This irreversible inactivation occurs through the covalent modification of the FAD cofactor essential for the enzyme's catalytic activity.[2] The inhibition of PRODH leads to a cascade of events within the mitochondria, culminating in a state of mild mitochondrial stress known as "mitohormesis".[1][2][3][4][5]

This mitohormetic response is characterized by the activation of the mitochondrial unfolded protein response (UPRmt).[2][4] The inhibition of PRODH by DL-Propargylglycine results in the rapid decay of the PRODH protein, which in turn triggers a compensatory upregulation of mitochondrial chaperones, such as HSP-60 and GRP-75, and the inner mitochondrial membrane protease YME1L1.[2][4] This enhancement of mitochondrial proteostasis is a key mechanism underlying the neuroprotective effects observed with DL-Propargylglycine administration.[1][3][5]

Inhibition of Cystathionine γ-lyase and Modulation of Hydrogen Sulfide (B99878) Signaling

DL-Propargylglycine is also a well-established irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the endogenous production of hydrogen sulfide (H₂S).[6][7][8] H₂S is a gaseous signaling molecule with diverse roles in the nervous system, including neuromodulation and cytoprotection. By inhibiting CSE, DL-Propargylglycine reduces the biosynthesis of H₂S, providing a valuable tool for investigating the physiological and pathological roles of this gasotransmitter. This inhibitory action has been utilized in studies examining the effects of H₂S on neuronal function and its involvement in various neurological conditions.

Quantitative Data in Neuroscience Research

The following tables summarize key quantitative findings from studies utilizing DL-Propargylglycine in various neuroscience-related experimental models.

Table 1: In Vivo Dosage and Administration in Murine Models

| Parameter | Details | Reference |

| Compound | (RS)-Propargylglycine | [1] |

| Dosage Range | 50 - 200 mg/kg | [1][2] |

| Administration Route | Oral gavage | [1] |

| Vehicle | 0.9% Saline | [1] |

| Frequency | Daily | [1] |

Table 2: Effects on Mitochondrial Unfolded Protein Response (UPRmt) Markers

| Marker | Change | Quantitative Data | Reference |

| YME1L1 (transcript) | Increased | Nominal 18.5% increase | [1] |

| YME1L1 (protein) | Increased | Nominal 30-40% increase | [1] |

| HSP-60 | Upregulated | Concordant upregulation with GRP-75 | [1] |

| GRP-75 | Upregulated | Concordant upregulation with HSP-60 | [1] |

Further quantitative data from dose-response studies would be beneficial to fully characterize the dose-dependent effects of DL-Propargylglycine on UPRmt markers.

Table 3: Behavioral Outcomes in Murine Models of Neurological Deficits

| Behavioral Test | Model | Effect of DL-Propargylglycine | Quantitative Data | Reference |

| Y-Maze Test | Scopolamine-induced amnesia | Improved spatial working memory | Specific percentage of spontaneous alternation data not available in the reviewed literature. | [1] |

| Passive Avoidance Test | Scopolamine-induced amnesia | Enhanced fear-based learning and memory | Specific latency time data not available in the reviewed literature. | [1] |

| Rotarod Test | MPTP-induced Parkinsonism | Improved motor coordination and balance | Specific latency to fall data not available in the reviewed literature. | [1] |

| Open Field Test | MPTP-induced Parkinsonism | Modulated locomotor activity | Specific distance traveled and time in center data not available in the reviewed literature. | [1] |

The reviewed literature indicates positive outcomes in these behavioral paradigms; however, specific quantitative results are needed for a complete comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols for studies involving DL-Propargylglycine.

Murine Neuroprotection Studies

This protocol is adapted from studies investigating the neuroprotective effects of (RS)-Propargylglycine in mouse models of neurodegeneration.[1]

1. Animal Models:

-

Scopolamine-Induced Amnesia: To model cognitive impairment, scopolamine (B1681570) (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before behavioral testing.[1]

-

MPTP-Induced Parkinsonism: To model Parkinson's disease, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (25 mg/kg, i.p.) is administered once daily for 5 consecutive days.[1]

2. Dosing and Administration:

-

DL-Propargylglycine is dissolved in 0.9% saline and administered daily via oral gavage at doses ranging from 50 to 200 mg/kg.[1]

-

In the scopolamine model, DL-Propargylglycine is administered for 10 consecutive days.[1]

-

In the MPTP model, DL-Propargylglycine administration starts 7 days prior to the first MPTP injection and continues throughout the MPTP administration period.[1]

3. Behavioral Assessments:

-

Y-Maze Test: To assess spatial working memory, mice are allowed to freely explore a Y-shaped maze for 8 minutes. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.[1]

-

Passive Avoidance Test: To evaluate fear-based learning and memory, a two-compartment (light/dark) box is used. During the acquisition trial, mice receive a mild foot shock upon entering the dark compartment. In the retention trial, 24 hours later, the latency to enter the dark compartment is measured.[1]

-

Rotarod Test: To assess motor coordination and balance, mice are placed on an accelerating rotarod, and the latency to fall is recorded.[1]

-

Open Field Test: To evaluate locomotor activity and anxiety-like behavior, mice are placed in an open field arena, and parameters such as total distance traveled and time spent in the center are recorded.[1]

Biochemical Analysis

1. Tissue Preparation:

-

Snap-frozen brain tissue is pulverized under liquid nitrogen and then sonicated in a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[2]

-

The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.[2]

2. Mitochondrial Isolation:

-

For studies focusing on mitochondrial proteins, intact mitochondria can be isolated from fresh tissue or cultured cells using differential centrifugation techniques.[2]

3. Protein Quantification:

-

The total protein concentration of the lysates is determined using a standard protein assay, such as the Bradford or BCA assay.[2]

4. Immunoblotting (Western Blot):

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[2]

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., PRODH, HSP-60, GRP-75, YME1L1).

-

Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

-

Densitometric analysis is performed to quantify the relative protein expression levels, often normalized to a loading control such as β-actin or GAPDH.[2]

Conclusion

This compound is a powerful research tool in neuroscience, offering the ability to probe the intricate roles of proline metabolism and hydrogen sulfide signaling in the brain. Its capacity to induce a neuroprotective mitohormetic response through the inhibition of PRODH and activation of the UPRmt pathway presents a promising avenue for the development of therapeutics for neurodegenerative diseases. Furthermore, its inhibitory effect on CSE provides a means to investigate the multifaceted functions of H₂S in neuronal health and disease. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique properties of DL-Propargylglycine in their neuroscience investigations. Future research should focus on obtaining more detailed quantitative data from behavioral and biochemical assays to further solidify our understanding of its therapeutic potential.

References

- 1. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. conductscience.com [conductscience.com]

- 4. Drosophila Passive Avoidance Behavior - A New Paradigm to Study Associative Aversive Learning in Flies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homozygous YME1L1 mutation causes mitochondriopathy with optic atrophy and mitochondrial network fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archive.measuringbehavior.org [archive.measuringbehavior.org]

- 7. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Early Studies on DL-Propargylglycine Hydrochloride Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Propargylglycine hydrochloride is a racemic mixture containing both the D- and L-enantiomers of propargylglycine. It is primarily known as an irreversible inhibitor of cystathionine-γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (B99878) (H₂S).[1] H₂S is a gaseous signaling molecule with diverse physiological roles. The inhibition of its synthesis by DL-propargylglycine has been a critical tool in elucidating the biological functions of H₂S. Early research into the effects of DL-propargylglycine also involved assessments of its potential toxicity. This technical guide provides an in-depth overview of the core findings from these early toxicity studies, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Core Data Presentation

In Vitro Toxicity Data

| Compound | System | Endpoint | Value | Reference |

| DL-Propargylglycine | Rat liver preparations | H₂S synthesis inhibition | IC₅₀: 55 µM | [1] |

In Vivo Toxicity Data

| Compound | Species | Route of Administration | Dose | Observed Effects | Reference |

| D-Propargylglycine | Mice | Intraperitoneal | Not specified | Polyuria, glycosuria, aminoaciduria, proteinuria (serum albumin), degenerative and necrotic cells in the proximal tubules of the kidney. | [2][3] |

| DL-Propargylglycine | Rats | Intravenous | 25 mg/kg | No immediate effects on morphine-induced changes in ventilation. When co-administered with L-cysteine ethyl ester, it augmented the reversal of morphine's respiratory depressant effects but lengthened the time to recovery of the righting reflex. | [4] |

| DL-Propargylglycine | Rats | Intraperitoneal | 0.25 mg to 30 mg/200g body weight | Dose-dependent decrease in hepatic γ-cystathionase activity and increase in cystathionine (B15957) levels in the liver, kidney, brain, and serum. | [3] |

Experimental Protocols

In Vitro H₂S Synthesis Inhibition Assay

-

Objective: To determine the concentration of DL-propargylglycine required to inhibit 50% of H₂S synthesis in vitro.

-

System: Rat liver preparations.

-

Methodology:

-

Homogenize rat liver tissue in a suitable buffer to prepare a crude enzyme extract containing cystathionine-γ-lyase.

-

Incubate the liver homogenate with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate, L-cysteine.

-

Measure the rate of H₂S production using a standardized method, such as the methylene (B1212753) blue assay.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Nephrotoxicity Assessment of D-Propargylglycine in Mice

-

Objective: To evaluate the renal toxicity of D-propargylglycine in a murine model.

-

Animal Model: Male mice.

-

Methodology:

-

Administer D-propargylglycine intraperitoneally to the experimental group of mice. A control group receives a vehicle injection.

-

Collect urine from both groups over a specified period to analyze for polyuria, glycosuria, aminoaciduria, and proteinuria.

-

Quantify urinary protein and identify specific proteins using techniques like polyacrylamide gel electrophoresis and protein sequencing.

-

Measure the activity of urinary N-acetyl-β-D-glucosaminidase (NAG), a marker of proximal tubule injury.

-

At the end of the study period, euthanize the animals and collect kidney tissues for histopathological examination using light and electron microscopy to identify cellular damage.

-

To investigate the mechanism, the same experiment is repeated in mutant mice lacking D-amino-acid oxidase.

-

In Vivo Study of DL-Propargylglycine on Morphine-Induced Respiratory Depression in Rats

-

Objective: To assess the effect of DL-propargylglycine on the respiratory effects of morphine.

-

Animal Model: Freely moving male Sprague Dawley rats with implanted jugular vein catheters.

-

Methodology:

-

Acclimatize rats individually in plethysmography chambers to obtain baseline ventilatory parameters.

-

Administer morphine (10 mg/kg, IV) to induce respiratory depression.

-

After 15 minutes, administer either vehicle (saline) or DL-propargylglycine (25 mg/kg, IV).

-

Subsequently, administer two injections of L-cysteine ethyl ester (500 µmol/kg, IV) at 15-minute intervals.

-

Continuously monitor ventilatory parameters, including frequency, tidal volume, and minute ventilation.

-

Assess the time to recovery of the righting reflex as a measure of sedation.

-

Signaling Pathways and Mechanisms of Toxicity

Inhibition of Hydrogen Sulfide (H₂S) Biosynthesis

The primary mechanism of action of DL-propargylglycine is the irreversible inhibition of cystathionine-γ-lyase (CSE), one of the main enzymes responsible for the production of endogenous H₂S from L-cysteine.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of D,L-propargylglycine on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Application of DL-Propargylglycine Hydrochloride in Cell Culture

Abstract

This document provides detailed application notes and protocols for the use of DL-Propargylglycine hydrochloride (PAG), a versatile chemical probe, in cell culture. Primarily, it serves two key functions: as a metabolic label for newly synthesized proteins via bioorthogonal non-canonical amino acid tagging (BONCAT) and as an irreversible inhibitor of the enzyme cystathionine-γ-lyase (CSE), a key player in hydrogen sulfide (B99878) (H₂S) biosynthesis. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for its application in protein labeling and as an enzyme inhibitor, including considerations for potential cytotoxicity.

Introduction